molecular formula C11H8BrNO2S B13519472 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B13519472
M. Wt: 298.16 g/mol
InChI Key: RMQCPELBCNNVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde is an organic compound that features a thiazole ring substituted with a bromo-methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation: 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-methanol.

Scientific Research Applications

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C11H8BrNO2S/c1-15-10-3-2-7(12)4-9(10)11-13-8(5-14)6-16-11/h2-6H,1H3

InChI Key

RMQCPELBCNNVHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC(=CS2)C=O

Origin of Product

United States

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